4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by the presence of a nitrophenyl group, a piperazine ring, and a pyrrolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-nitrophenylpiperazine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound is studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin synthesis.
Biology: It is used in studies related to cell viability and apoptosis, particularly in neuronal cells.
Industry: The compound serves as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroinflammation . Additionally, it can inhibit tyrosinase activity by binding to the enzyme’s active site, thereby preventing melanin synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4-nitrophenyl)piperazin-1-yl derivatives: These compounds share the nitrophenylpiperazine moiety and exhibit similar biological activities.
Triazole-pyrimidine hybrids: These compounds also contain a pyrimidine core and are studied for their neuroprotective properties.
Uniqueness
4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple pathways involved in neuroinflammation and enzyme activity makes it a valuable compound for further research .
Properties
IUPAC Name |
7-(3-methylphenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N6O2/c1-21-6-5-9-25(18-21)34-19-26(22-7-3-2-4-8-22)27-28(30-20-31-29(27)34)33-16-14-32(15-17-33)23-10-12-24(13-11-23)35(36)37/h2-13,18-20H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUYWONGUFUTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.